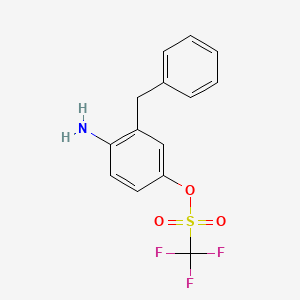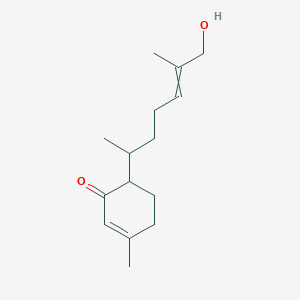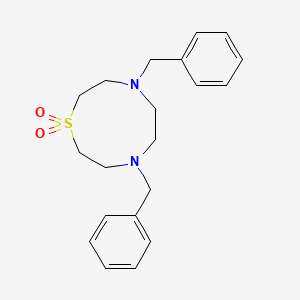
1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide is a chemical compound with the molecular formula C16H22N2O2S It is a member of the thiadiazonine family, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Halides, alkoxides, dichloromethane as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,7-Thiadiazonine, octahydro-4,7-bis(methyl)-, 1,1-dioxide
- 1,4,7-Thiadiazonine, octahydro-4,7-bis(ethyl)-, 1,1-dioxide
Uniqueness
1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide is unique due to the presence of phenylmethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
111185-54-7 |
|---|---|
Fórmula molecular |
C20H26N2O2S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
4,7-dibenzyl-1,4,7-thiadiazonane 1,1-dioxide |
InChI |
InChI=1S/C20H26N2O2S/c23-25(24)15-13-21(17-19-7-3-1-4-8-19)11-12-22(14-16-25)18-20-9-5-2-6-10-20/h1-10H,11-18H2 |
Clave InChI |
ZETGUMFFRHTRFL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCS(=O)(=O)CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


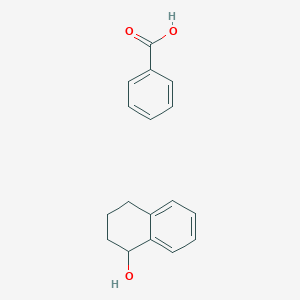
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
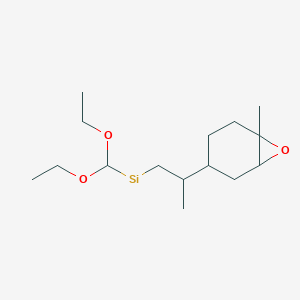
![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
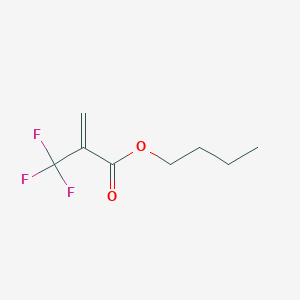
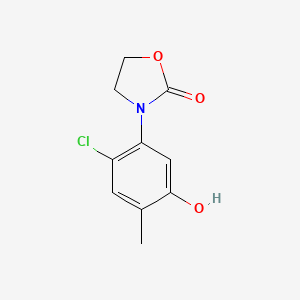
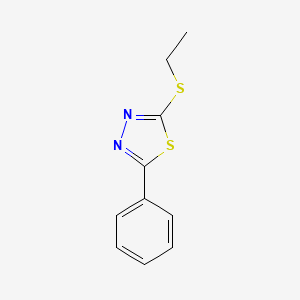
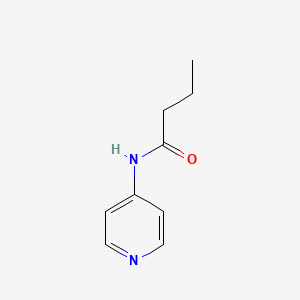
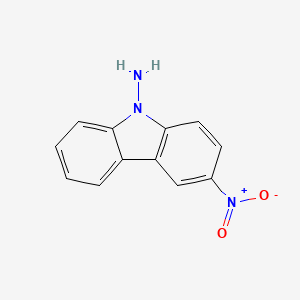
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
